Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a cyclopropylmethyl group, a hydroxy group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate typically involves the esterification of 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of 3-(cyclopropylmethyl)-4-oxo-5-methoxybenzoate.
Reduction: Formation of 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Formation of 3-(cyclopropylmethyl)-4-hydroxy-5-substituted benzoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 3-(cyclopropylmethyl)-4-hydroxybenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 3-(cyclopropylmethyl)-5-methoxybenzoate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Methyl 4-hydroxy-5-methoxybenzoate: Lacks the cyclopropylmethyl group, which may alter its steric properties and overall reactivity.
Uniqueness: Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate is unique due to the presence of all three functional groups (cyclopropylmethyl, hydroxy, and methoxy) on the benzoate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-10(13(15)17-2)6-9(12(11)14)5-8-3-4-8/h6-8,14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHICIVYQMATGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC2CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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